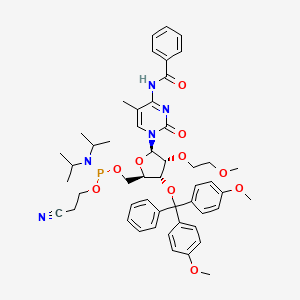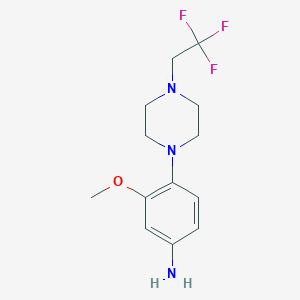
2-(3,3-Difluoropyrrolidin-1-yl)-4-iodopyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,3-Difluoropyrrolidin-1-yl)-4-iodopyridine is a chemical compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with an iodine atom at the 4-position and a difluoropyrrolidinyl group at the 2-position. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluoropyrrolidin-1-yl)-4-iodopyridine typically involves the reaction of 4-iodopyridine with 3,3-difluoropyrrolidine under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(3,3-Difluoropyrrolidin-1-yl)-4-iodopyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the difluoropyrrolidinyl group.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds or other complex structures.
科学研究应用
2-(3,3-Difluoropyrrolidin-1-yl)-4-iodopyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Medicine: Research into potential pharmaceutical applications includes the development of new drugs or therapeutic agents.
Industry: The compound can be used in the production of specialty chemicals or materials with specific properties.
作用机制
The mechanism of action of 2-(3,3-Difluoropyrrolidin-1-yl)-4-iodopyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoropyrrolidinyl group can enhance the compound’s binding affinity and specificity, while the iodine atom can participate in halogen bonding interactions.
相似化合物的比较
Similar Compounds
- 3,3-Difluoropyrrolidin-1-yl)-4-chloropyridine
- 3,3-Difluoropyrrolidin-1-yl)-4-bromopyridine
- 3,3-Difluoropyrrolidin-1-yl)-4-fluoropyridine
Uniqueness
2-(3,3-Difluoropyrrolidin-1-yl)-4-iodopyridine is unique due to the presence of the iodine atom, which imparts distinct reactivity and interaction properties compared to its chloro, bromo, and fluoro analogs
属性
分子式 |
C9H9F2IN2 |
|---|---|
分子量 |
310.08 g/mol |
IUPAC 名称 |
2-(3,3-difluoropyrrolidin-1-yl)-4-iodopyridine |
InChI |
InChI=1S/C9H9F2IN2/c10-9(11)2-4-14(6-9)8-5-7(12)1-3-13-8/h1,3,5H,2,4,6H2 |
InChI 键 |
BWQAMZAAMAQYND-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC1(F)F)C2=NC=CC(=C2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3aS,5S,6R,6aS)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13726477.png)
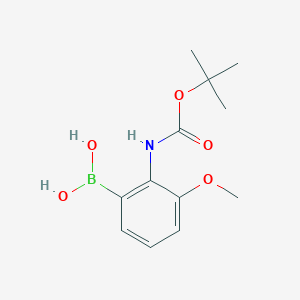

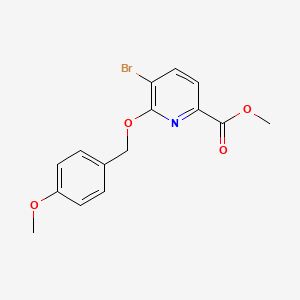
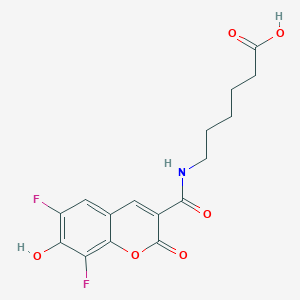
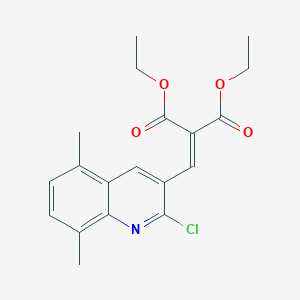
![Diethyl 2-acetamido-2-[[2-(methoxymethyl)-5-methyl-3-oxo-1,2-oxazol-4-yl]methyl]propanedioate](/img/structure/B13726531.png)
![3-[5-chloro-1-(2,6-dichlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13726537.png)
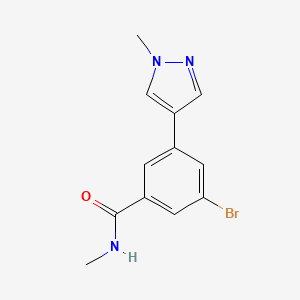
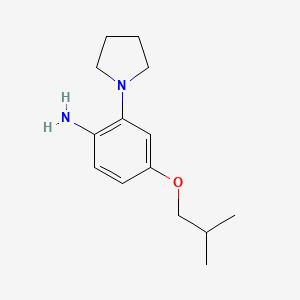
![6'-(Cyclopropylmethoxy)spiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B13726553.png)
